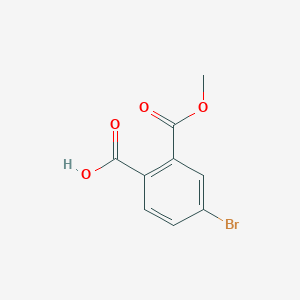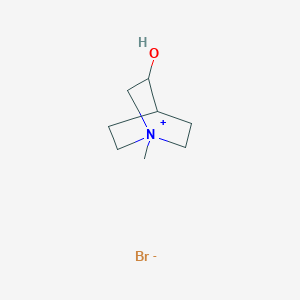![molecular formula C11H18BF3KNO2 B3325273 Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate CAS No. 2095504-44-0](/img/structure/B3325273.png)
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate
Übersicht
Beschreibung
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate is a complex organoboron compound. It finds application in organic synthesis due to its stability and reactivity, particularly in cross-coupling reactions like Suzuki-Miyaura. This compound plays a crucial role in medicinal chemistry for its potential in constructing carbon-carbon and carbon-heteroatom bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate typically begins with the formation of the azabicyclic structure. This involves a cyclization reaction of suitable precursors under controlled conditions. Next, the tert-butoxycarbonyl protecting group is introduced to stabilize the nitrogen center in the molecule. Finally, the trifluoroborate group is attached using boronic acid derivatives under specific reaction conditions, such as in the presence of bases and at controlled temperatures.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction parameters, including the concentration of reactants, temperature, and reaction time. The use of continuous flow reactors is common to ensure consistent quality and yield. Purification processes, like crystallization and chromatography, are employed to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: : The compound undergoes nucleophilic substitutions at the azabicyclic ring and borate group.
Cross-Coupling Reactions: : Suzuki-Miyaura coupling is a prominent reaction involving this compound, forming carbon-carbon bonds.
Common Reagents and Conditions
Bases: : Potassium carbonate, sodium hydroxide.
Solvents: : Tetrahydrofuran, methanol.
Catalysts: : Palladium-based catalysts for coupling reactions.
Major Products Formed
The major products from these reactions include complex organic molecules used in drug development and material science.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Chemistry: : Used in forming carbon-carbon and carbon-heteroatom bonds.
Materials Science: : Precursors for advanced materials, including polymers and molecular frameworks.
Biology and Medicine
Drug Development: : Potential building block for pharmaceuticals, especially in constructing biologically active molecules.
Bioconjugation: : Helps in tagging biomolecules for tracking and imaging studies.
Industry
Agrochemicals: : Used in synthesizing active ingredients for crop protection.
Fine Chemicals: : Intermediate in the production of specialty chemicals.
Wirkmechanismus
The compound’s action primarily involves its reactivity in cross-coupling reactions. It engages with palladium catalysts, facilitating the transfer of the boron group to the target substrate. This mechanism is crucial in forming stable carbon-carbon and carbon-heteroatom bonds, which are vital in synthesizing complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[2.1.1]heptan-1-yl)trifluoroborate
Uniqueness
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate is unique due to its specific azabicyclic framework, which imparts distinct reactivity patterns and stability, making it exceptionally useful in various synthetic applications.
That’s the lowdown on this compound. Was this detailed enough?
Eigenschaften
IUPAC Name |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptan-1-yl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BF3NO2.K/c1-10(2,3)18-9(17)16-5-4-8-6-11(8,7-16)12(13,14)15;/h8H,4-7H2,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGQBRCAJPQCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CC1CCN(C2)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BF3KNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095504-44-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095504-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3325215.png)


![4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline](/img/structure/B3325251.png)





![2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde](/img/structure/B3325303.png)

